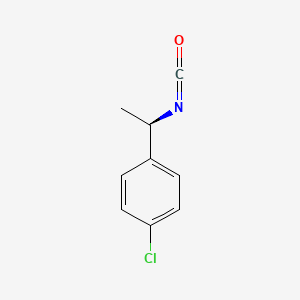

(R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate

Description

®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is a chiral isocyanate compound with the molecular formula C9H8ClNO. It is characterized by the presence of a chiral center and an isocyanate functional group, making it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name |

1-chloro-4-[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGZWQDRYKKTOB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426967 | |

| Record name | ST50408272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-71-5 | |

| Record name | ST50408272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Chlorophenyl)ethanol with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the isocyanate group.

Industrial Production Methods

Industrial production of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of isocyanates.

Chemical Reactions Analysis

Reaction with Nucleophiles

Isocyanates undergo nucleophilic addition reactions due to the electron-deficient nature of the carbonyl carbon.

a. Aminolysis

Primary and secondary amines react with (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate to form substituted carbamates. For example:

-

Key Data :

b. Alcoholysis

Alcohols react to yield urethanes (carbamate esters):

Hydrolysis and Stability

The isocyanate group hydrolyzes in the presence of water, but the chlorophenyl group influences reaction kinetics.

Hydrolysis Mechanism :

-

Carbamic Acid Formation :

-

Decarboxylation :

Kinetic Parameters (from analogous isocyanates) :

| Step | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| 1 | 22 | -202 |

| 2 | 22 ± 1 | -216 ± 3 |

-

Notes :

Catalytic C–H Aminocarbonylation

This compound participates in transition-metal-catalyzed reactions.

Example : Rhenium-catalyzed C–H activation with azobenzenes :

-

Conditions :

Polymerization

The isocyanate group enables participation in step-growth polymerization:

Polyurethane Formation :

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- (R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate serves as a valuable intermediate in the synthesis of complex organic molecules. Its isocyanate functional group allows for the formation of ureas and carbamates through nucleophilic reactions with amines and alcohols. This property makes it a crucial reagent in the production of pharmaceuticals and agrochemicals.

Table 1: Reaction Types Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Addition | Reaction with amines | Ureas |

| Nucleophilic Addition | Reaction with alcohols | Urethanes |

| Polymerization | Used as a monomer in polyisocyanates | Specialty Polymers |

Biological Applications

Modification of Biomolecules

- The compound is utilized for modifying biomolecules to study protein-ligand interactions. Its ability to react with amino acids and proteins allows researchers to investigate biological functions and potential therapeutic effects.

Anticancer Activity

- Recent studies have indicated that derivatives of isocyanates exhibit significant anticancer properties. In vitro assays have shown that this compound can induce cytotoxicity in various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells .

Table 2: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | WRL-68 | 86 |

| Compound B | Caco2 | 45 |

| Compound C | MCF-7 | 30 |

| Compound D | PC-3 | 50 |

Industrial Applications

Agrochemicals and Specialty Polymers

- In industry, this compound is employed in the production of agrochemicals and specialty polymers. Its unique properties enable the synthesis of compounds with enhanced thermal stability and mechanical strength, making it suitable for various applications in coatings, adhesives, and elastomers.

Case Studies

Case Study 1: Synthesis of Ureas

- A study demonstrated an efficient method for synthesizing N-substituted ureas using this compound as a key intermediate. The reaction involved the nucleophilic addition of amines to the isocyanate group, resulting in high yields of the desired products .

Case Study 2: Anticancer Research

Mechanism of Action

The mechanism of action of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate involves the nucleophilic attack on the isocyanate group by various nucleophiles, leading to the formation of ureas, carbamates, or other derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenyl isocyanate: Lacks the chiral center present in ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate.

Phenyl isocyanate: Similar structure but without the chlorine substituent.

Methyl isocyanate: Smaller and more volatile isocyanate compound.

Uniqueness

®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is unique due to its chiral center, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

(R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various case studies that highlight its therapeutic potential.

This compound can be described by its molecular formula and has a molecular weight of approximately 181.64 g/mol. It appears as a colorless to yellow liquid or crystalline solid, commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with appropriate substrates, often utilizing methods such as nucleophilic addition. A practical and efficient method for synthesizing N-substituted ureas, which includes this compound, has been reported, showcasing its scalability and effectiveness .

Anticancer Activity

Recent studies have demonstrated that compounds containing isocyanate groups exhibit significant anticancer properties. In vitro assays have shown that derivatives of isocyanates can induce cytotoxicity in various cancer cell lines. For instance, compounds similar to this compound have been tested against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, revealing moderate to high cytotoxic activity .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | WRL-68 | 86 |

| Compound B | Caco2 | 45 |

| Compound C | MCF-7 | 30 |

| Compound D | PC-3 | 50 |

CB1 Receptor Modulation

This compound has also been investigated for its effects on the cannabinoid receptor type 1 (CB1). Studies indicate that certain derivatives can act as negative allosteric modulators (NAMs), potentially providing therapeutic benefits in conditions related to CB1 receptor signaling. For example, one study found that modifications to the phenethyl group enhanced the potency of these compounds in CB1 calcium mobilization assays .

Study on Anticancer Properties

A detailed study explored the anticancer effects of a series of isocyanate derivatives on prostate cancer cells. The results indicated that modifications at the para position significantly influenced the cytotoxic activity, with some compounds showing IC50 values as low as 30 μM against PC-3 cells. This suggests a promising avenue for developing new anticancer agents based on the isocyanate scaffold .

Study on Neurological Effects

Another investigation focused on the neurological implications of compounds similar to this compound. In vivo studies demonstrated that certain derivatives could attenuate cocaine-seeking behaviors in rats, indicating potential applications in treating substance use disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenethyl group have shown significant effects on potency and selectivity towards specific biological targets. For instance, substitutions at the 3-position generally enhance CB1 activity compared to those at the 4-position .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Cl | Increased potency |

| 4 | Me | Decreased potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.